molecular formula C12H13F3O B14043900 1-(3-Ethyl-2-(trifluoromethyl)phenyl)propan-1-one

1-(3-Ethyl-2-(trifluoromethyl)phenyl)propan-1-one

Cat. No.: B14043900
M. Wt: 230.23 g/mol
InChI Key: KSZUGQMEJKBCDB-UHFFFAOYSA-N
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Description

1-(3-Ethyl-2-(trifluoromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C12H13F3O It is characterized by the presence of an ethyl group, a trifluoromethyl group, and a propanone moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethyl-2-(trifluoromethyl)phenyl)propan-1-one typically involves the trifluoromethylation of a suitable precursor. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The exact methods can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethyl-2-(trifluoromethyl)phenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(3-Ethyl-2-(trifluoromethyl)phenyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-2-(trifluoromethyl)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to specific biological effects. The exact pathways and targets depend on the context of its application, such as its role in pharmaceuticals or agrochemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Ethyl-2-(trifluoromethyl)phenyl)propan-1-one is unique due to the presence of both an ethyl group and a trifluoromethyl group, which can influence its chemical reactivity and biological activity. This combination of functional groups can lead to distinct properties and applications compared to its analogs.

Properties

Molecular Formula

C12H13F3O

Molecular Weight

230.23 g/mol

IUPAC Name

1-[3-ethyl-2-(trifluoromethyl)phenyl]propan-1-one

InChI

InChI=1S/C12H13F3O/c1-3-8-6-5-7-9(10(16)4-2)11(8)12(13,14)15/h5-7H,3-4H2,1-2H3

InChI Key

KSZUGQMEJKBCDB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)C(=O)CC)C(F)(F)F

Origin of Product

United States

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